

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfaguanidine

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Compound of Interest

Compound Name: Sulfaguanidine

Cat. No.: B1359074

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been historically significant in the treatment of enteric infections. Its unique chemical and physical properties, particularly its poor absorption from the gut, have dictated its therapeutic applications. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of **sulfaguanidine**, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

Sulfaguanidine is a white to off-white crystalline powder. Its core structure consists of a sulfanilamide moiety linked to a guanidine group. This substitution significantly influences its physicochemical properties, particularly its basicity and solubility.

Table 1: General Chemical Properties of Sulfaguanidine

Property	Value	Source(s)
IUPAC Name	N-(4-aminobenzenesulfonyl)guanidine	
Synonyms	Sulphaguanidine, Sulfaguine, Sulfanilylguanidine	
CAS Number	57-67-0	
Chemical Formula	C ₇ H ₁₀ N ₄ O ₂ S	
Molecular Weight	214.24 g/mol	

Table 2: Physicochemical Properties of Sulfaguanidine

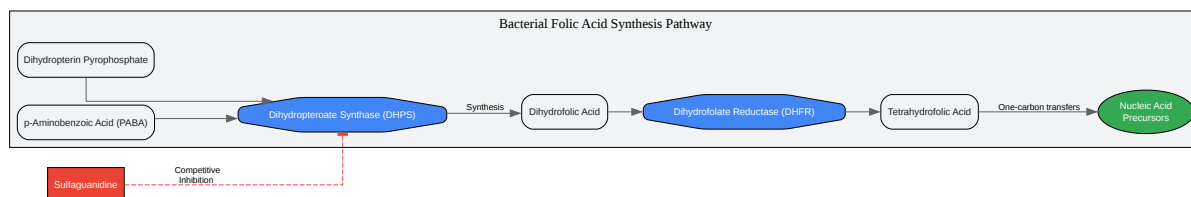
Property	Value	Source(s)
Melting Point	190-193 °C	
Solubility in Water	0.805 mg/mL (practically insoluble)	
Solubility in Organic Solvents	Very slightly soluble in 96% ethanol, slightly soluble in acetone.	
Solubility in Acids	Soluble in 1 M HCl (50 mg/mL).	
pKa (Strongest Acidic)	10.53	
pKa (Strongest Basic)	7.72	
logP	-0.55	

Table 3: Spectroscopic Data for Sulfaguanidine

Spectroscopic Technique	Key Data Points	Source(s)
UV-Vis	Maxima at 208, 259, and 290 nm in water.	
FT-IR (KBr Pellet)	Characteristic peaks for N-H stretching (amine and guanidine), S=O stretching (sulfonamide), and aromatic C-H and C=C bending.	
^1H NMR	Signals corresponding to aromatic protons and protons of the amine and guanidine groups.	
^{13}C NMR	Resonances for the carbon atoms of the benzene ring and the guanidine group.	

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfaguanidine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, **sulfaguanidine** prevents bacterial growth and replication. Mammalian cells are unaffected as they obtain folic acid from their diet.



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Caption: Inhibition of bacterial folic acid synthesis by **sulfaguanidine**.

Experimental Protocols

The following are detailed methodologies for the determination of key chemical and physical properties of **sulfaguanidine**.

Melting Point Determination

Objective: To determine the melting point range of **sulfaguanidine**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Grind a small amount of **sulfaguanidine** into a fine powder using a mortar and pestle.

- Pack the powdered **sulfaguanidine** into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15 °C per minute initially.
- Observe the sample through the magnifying lens.
- As the temperature approaches the expected melting point (around 180 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- Repeat the measurement with a fresh sample to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **sulfaguanidine** in water.

Apparatus:

- Analytical balance
- Vials with screw caps (e.g., 20 mL)
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.45 µm)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer or HPLC system

Procedure:

- Accurately weigh an excess amount of **sulfaguanidine** (e.g., 100 mg) and transfer it to a vial.
- Add a known volume of distilled water (e.g., 10 mL) to the vial.
- Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
- Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
- Dilute the filtered solution with a known volume of water to a concentration within the linear range of the analytical method.
- Determine the concentration of **sulfaguanidine** in the diluted solution using a calibrated UV-Vis spectrophotometer (at the λ_{max} of **sulfaguanidine**) or an HPLC method.
- Calculate the original solubility in mg/mL, accounting for the dilution factor.
- Perform the experiment in triplicate to ensure accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid **sulfaguanidine**.

Apparatus:

- FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a KBr pellet press.
- Spatula

- Agate mortar and pestle
- KBr powder (spectroscopic grade)

Procedure (KBr Pellet Method):

- Grind a small amount of **sulfaguanidine** (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment prior to running the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **sulfaguanidine**.

Apparatus:

- NMR spectrometer
- NMR tubes
- Pipettes
- Vortex mixer

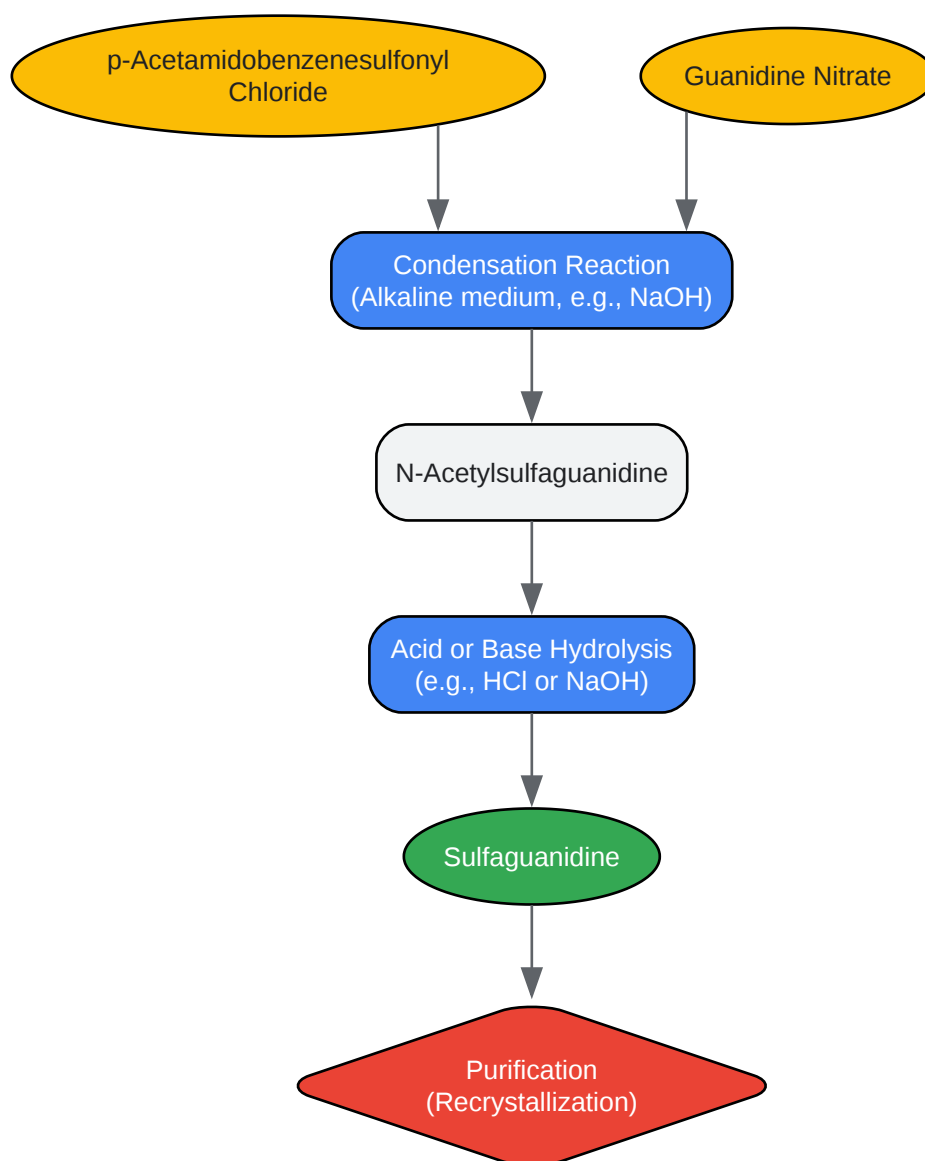
Solvent Selection: Based on solubility data, deuterated dimethyl sulfoxide (DMSO-d_6) is a suitable solvent for **sulfaguanidine**.

Procedure:

- Accurately weigh approximately 5-10 mg of **sulfaguanidine** for ^1H NMR and 20-30 mg for ^{13}C NMR and transfer it to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of DMSO- d_6 to the NMR tube.
- Cap the tube and vortex gently to dissolve the sample completely.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to obtain a homogeneous magnetic field.
- Acquire the ^1H NMR spectrum, setting appropriate parameters for the number of scans, acquisition time, and relaxation delay.
- Acquire the ^{13}C NMR spectrum, typically with proton decoupling, using an appropriate number of scans to achieve a good signal-to-noise ratio.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Synthesis Workflow

A common laboratory synthesis of **sulfaguanidine** involves the reaction of p-acetamidobenzenesulfonyl chloride with guanidine nitrate in an alkaline medium, followed by hydrolysis of the acetyl group.



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Caption: A generalized workflow for the synthesis of **sulfaguanidine**.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of **sulfaguanidine**, catering to the needs of researchers and professionals in the field of drug development. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols provide practical guidance for the characterization of this and similar compounds. The visualization of its mechanism of action and synthesis

workflow further aids in the conceptual understanding of **sulfaguanidine**'s role and preparation.

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